Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate
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Overview
Description
Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . It belongs to the class of organic compounds known as phenylimidazoles and is used as a fruit flavor intensifier, imparting a peach flavor with distinct vegetable and tropical notes .
Synthesis Analysis
The synthesis of Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate involves several steps. One possible route includes the formation of a carbanion from compound 1, which attacks dithioester 3, leading to an unstable intermediate 4 . Further details on specific synthetic methods would require a deeper literature search.
Molecular Structure Analysis
The molecular structure of Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate consists of a thiazole ring substituted at positions 2 and 4 by isopropyl and methyl groups, respectively . Unfortunately, I don’t have access to a 3D visualization tool, but you can find the 2D structure here .
Scientific Research Applications
Chemoprotective Activity
Isopropyl-2-(1,3-dithietane-2-ylidene)-2[N-(4-methyl-2-thiazol+ ++-2-yl) carbamoyl]acetate (YH439) has been synthesized as a hepatoprotective drug and shown chemoprotective activity against the carcinogen benzo[a]pyrene. It exhibited dose-dependent protection against bacterial mutagenesis and covalent DNA binding induced by benzo[a]pyrene, suggesting potential as a chemopreventive agent (Surh et al., 1996).
Synthetic Reagents
Isopropyl, ethyl, and methyl 2-(2-benzothiazolylsulfinyl)acetates have been found useful as synthetic reagents for sulfinyl-Knoevenagel reaction with various aldehydes to give corresponding 4-hydroxyalk-2-enoates, which are significant in the synthesis of biologically active compounds and chiral building blocks (Du et al., 2012).
Hepatoprotective Agent Transport
The transport of a hepatoprotective agent, isopropryl 2-(1-3-dithiethane-2-ylidene)-2[N-(4-methyl-thiazole-2-yl) carbamoyl] acetate (YH439), across Caco-2 cell monolayers has been studied, indicating its oral bioavailability might be enhanced by solubilization, making it a practical way to increase the oral bioavailability of YH439 (Park et al., 2001).
Antimicrobial and Antidiabetic Agents
Novel bi-heterocycles with potential as valuable anti-diabetic agents have been synthesized, showing potent inhibitory potential against α-glucosidase enzyme, indicating potential for use as anti-diabetic agents (Abbasi et al., 2020).
Safety And Hazards
properties
IUPAC Name |
propan-2-yl 2-(2-methyl-1,3-thiazol-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-6(2)12-9(11)4-8-5-13-7(3)10-8/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRPSBRLWKSORS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-(2-methyl-1,3-thiazol-4-yl)acetate |
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